4-(1H-tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)propanoate
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenyl propanoate moiety. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable component in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE, can be approached through several methods. One common method involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method uses the powerful diazotizing reagent FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods are not only cost-effective but also yield high-quality products with good to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring is particularly reactive with acidic materials and strong oxidizers, leading to the liberation of corrosive and toxic gases .
Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include sodium azide, iodine, and silica-supported sodium hydrogen sulfate. These reagents facilitate the formation of stable metallic compounds and molecular complexes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azide and triethylammonium chloride in nitrobenzene can yield 5-substituted tetrazoles .
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, and antitumor activities . They also exhibit analgesic, anti-inflammatory, and antihypertensive properties .
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE involves its interaction with various molecular targets and pathways. The tetrazole ring’s electron density allows it to form stable complexes with metallic ions, which can then interact with biological molecules . This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE include other tetrazole derivatives such as 1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles and 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones .
Uniqueness: What sets 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE apart is its unique combination of a tetrazole ring and a phenyl propanoate moiety. This combination enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(2,3-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-4-6-17(13(12)2)24-14(3)18(23)25-16-9-7-15(8-10-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
InChI Key |
RVMFHUHYJWMVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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